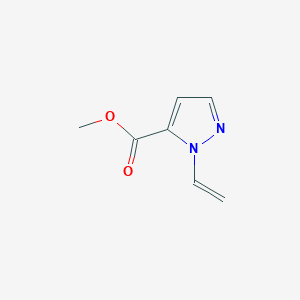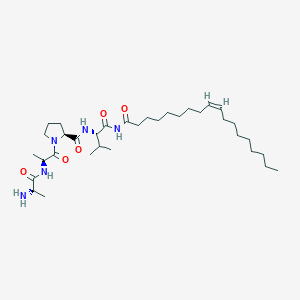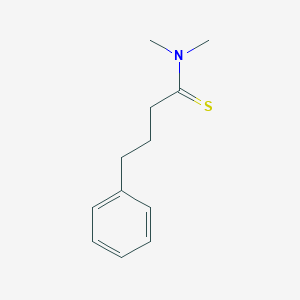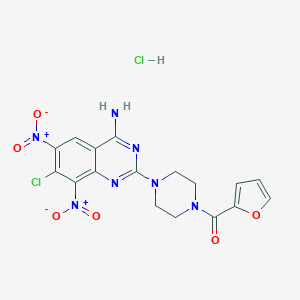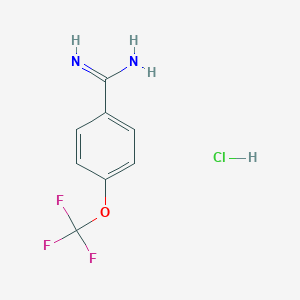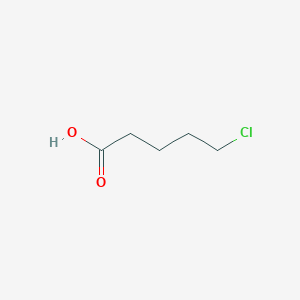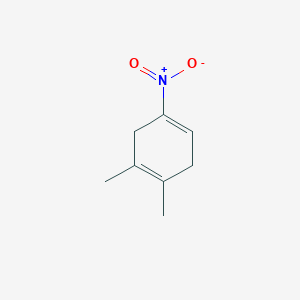
1,2-Dimethyl-4-nitro-1,4-cyclohexadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-4-nitro-1,4-cyclohexadiene is a chemical compound that has been studied extensively for its potential applications in various fields. It is a yellow crystalline solid that is primarily used in organic synthesis and has been shown to have a wide range of biological and physiological effects.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene is not fully understood, but it is believed to act as a radical scavenger and antioxidant. It has been shown to inhibit lipid peroxidation and to protect against oxidative stress. Additionally, it has been shown to have anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects:
1,2-Dimethyl-4-nitro-1,4-cyclohexadiene has been shown to have a number of biochemical and physiological effects. It has been shown to protect against oxidative stress and to inhibit lipid peroxidation. Additionally, it has been shown to have anti-inflammatory and anti-tumor properties. It has also been shown to have neuroprotective effects and to protect against ischemia-reperfusion injury.
Advantages and Limitations for Lab Experiments
One advantage of using 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene in lab experiments is its ability to act as a radical scavenger and antioxidant. This makes it useful in studies of oxidative stress and lipid peroxidation. Additionally, its anti-inflammatory and anti-tumor properties make it useful in studies of cancer and inflammation. However, one limitation of using 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene is its potential toxicity, which must be taken into account when conducting experiments.
Future Directions
There are a number of future directions for research involving 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene. One area of research is the development of new compounds based on 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene that have improved properties for use in photodynamic therapy. Additionally, further research is needed to fully understand the mechanism of action of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene and its potential applications in other areas, such as neuroprotection and ischemia-reperfusion injury. Finally, more research is needed to fully understand the potential toxicity of 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene and to develop safer compounds for use in lab experiments and potential medical applications.
Conclusion:
In conclusion, 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene is a chemical compound that has been studied extensively for its potential applications in various fields. It is primarily used in organic synthesis and has been shown to have a wide range of biological and physiological effects. Further research is needed to fully understand its mechanism of action and potential applications in various areas, as well as to develop safer compounds for use in lab experiments and potential medical applications.
Synthesis Methods
1,2-Dimethyl-4-nitro-1,4-cyclohexadiene can be synthesized through a number of different methods, including the nitration of 1,2-dimethylcyclohexadiene with nitric acid and sulfuric acid. This reaction yields a mixture of isomers, which can be separated through column chromatography. Another method involves the reaction of 1,2-dimethylcyclohexadiene with nitric oxide and oxygen in the presence of a catalyst. This method yields a higher yield of the desired isomer and is more efficient than the nitration method.
Scientific Research Applications
1,2-Dimethyl-4-nitro-1,4-cyclohexadiene has been used in a variety of scientific research applications, including as a starting material for the synthesis of other compounds. It has also been studied for its potential use as a photosensitizer in photodynamic therapy, which is a treatment for cancer that involves the use of light to activate a photosensitizing agent. Additionally, 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene has been studied for its potential use as a probe in electron paramagnetic resonance spectroscopy.
properties
CAS RN |
111905-36-3 |
|---|---|
Product Name |
1,2-Dimethyl-4-nitro-1,4-cyclohexadiene |
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1,2-dimethyl-4-nitrocyclohexa-1,4-diene |
InChI |
InChI=1S/C8H11NO2/c1-6-3-4-8(9(10)11)5-7(6)2/h4H,3,5H2,1-2H3 |
InChI Key |
TXQQOUZIYJCZLI-UHFFFAOYSA-N |
SMILES |
CC1=C(CC(=CC1)[N+](=O)[O-])C |
Canonical SMILES |
CC1=C(CC(=CC1)[N+](=O)[O-])C |
synonyms |
1,4-Cyclohexadiene, 1,2-dimethyl-4-nitro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





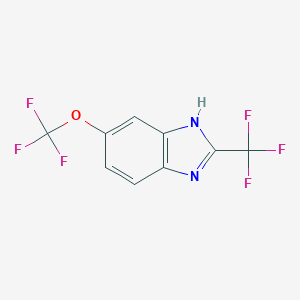
![14,14-Dimethyl-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one](/img/structure/B53272.png)
![Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B53274.png)
